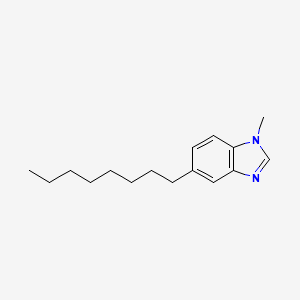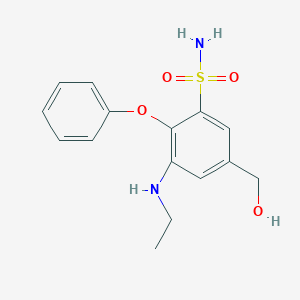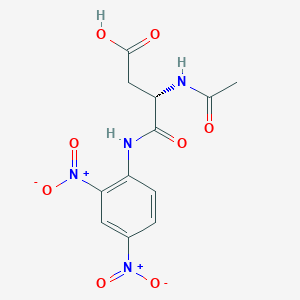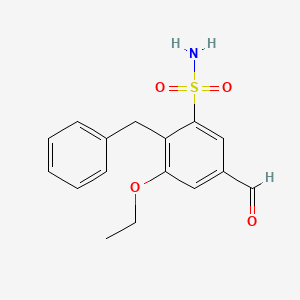
2-Benzyl-3-ethoxy-5-formylbenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzyl-3-ethoxy-5-formylbenzene-1-sulfonamide is an organic compound with the molecular formula C₁₆H₁₇NO₄S. It is a sulfonamide derivative, characterized by the presence of a benzyl group, an ethoxy group, and a formyl group attached to a benzene ring, along with a sulfonamide functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-3-ethoxy-5-formylbenzene-1-sulfonamide typically involves multi-step organic reactionsSpecific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to achieve high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Optimization of reaction parameters and the use of efficient purification techniques are essential to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-3-ethoxy-5-formylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The benzyl, ethoxy, and sulfonamide groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the formyl group yields a carboxylic acid, while reduction results in an alcohol .
Scientific Research Applications
2-Benzyl-3-ethoxy-5-formylbenzene-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s sulfonamide group makes it a potential candidate for studying enzyme inhibition and protein interactions.
Medicine: Due to its structural similarity to certain pharmacologically active compounds, it is investigated for potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Benzyl-3-ethoxy-5-formylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
2-Benzyl-3-ethoxybenzene-1-sulfonamide: Lacks the formyl group, which may affect its reactivity and biological activity.
3-Ethoxy-5-formylbenzene-1-sulfonamide: Lacks the benzyl group, potentially altering its chemical properties and applications.
2-Benzyl-5-formylbenzene-1-sulfonamide: Lacks the ethoxy group, which may influence its solubility and reactivity.
Uniqueness
2-Benzyl-3-ethoxy-5-formylbenzene-1-sulfonamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the benzyl, ethoxy, and formyl groups, along with the sulfonamide moiety, makes it a versatile compound for various applications .
Properties
CAS No. |
62274-21-9 |
|---|---|
Molecular Formula |
C16H17NO4S |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
2-benzyl-3-ethoxy-5-formylbenzenesulfonamide |
InChI |
InChI=1S/C16H17NO4S/c1-2-21-15-9-13(11-18)10-16(22(17,19)20)14(15)8-12-6-4-3-5-7-12/h3-7,9-11H,2,8H2,1H3,(H2,17,19,20) |
InChI Key |
AIDJWAUHUUOYPU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=O)S(=O)(=O)N)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


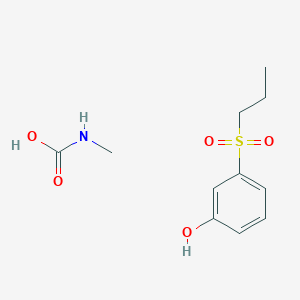
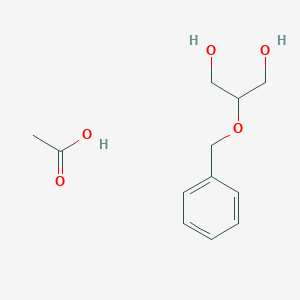

![Triethyl[5-(4-methoxyphenyl)-5-methylhex-2-en-3-yl]silane](/img/structure/B14537810.png)
![3-(3,4-Dimethylphenyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B14537811.png)
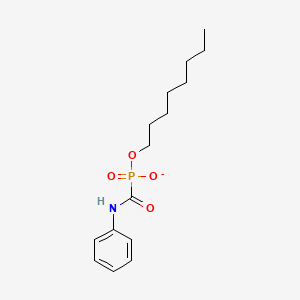
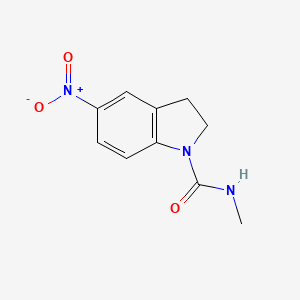
![2-[3-(4-Methoxyphenyl)-1H-pyrazol-1-yl]pyridine](/img/structure/B14537831.png)
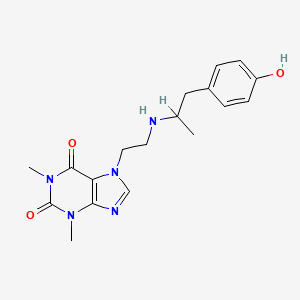
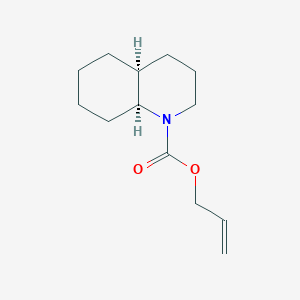
![1,3,5-Trichloro-2-{3-[(1-fluoropropan-2-yl)oxy]-4-nitrophenoxy}benzene](/img/structure/B14537834.png)
